6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
Properties
IUPAC Name |
6-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-2-4-17(5-3-16)23(28)24-10-12-25(13-11-24)31(29,30)20-14-18-6-7-21(27)26-9-8-19(15-20)22(18)26/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJSDKOCDSAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS Number: 946259-60-5) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its structural features, particularly the piperazine moiety and the sulfonyl group, which are known to interact with various biological targets:
Study 1: Tyrosinase Inhibition
A study evaluated various piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives exhibited low micromolar IC50 values, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM). Although direct data for our compound are not available, its structural analogs showed promising activity in competitive inhibition assays, suggesting potential efficacy in reducing melanin production in melanocytes .
Study 2: Antimicrobial Screening
In a related screening of compounds with similar structural features, several demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine ring was correlated with enhanced membrane permeability and interaction with bacterial enzymes . Further research is needed to confirm these effects specifically for this compound.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related piperazine derivatives:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Kojic Acid | 17.76 | Tyrosinase Inhibitor |
| 4-(4-Fluorobenzyl)piperazin-1-yl derivative | 0.18 | Tyrosinase Inhibitor |
| 6-{[4-(4-Methylbenzoyl)piperazin-1-yl]} | TBD | Potential Tyrosinase Inhibitor |
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A tricyclic azatricyclo core fused with a sulfonyl-linked piperazine ring and a 4-methylbenzoyl substituent.
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound 1 : 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one
Compound 2 : 12-[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-trien-2-one
- Key Features :
- Acetylpiperazine substituent instead of benzoyl.
- Incorporation of a thia-tetraazatricyclo core, replacing the azatricyclo system.
- Biological Activity : Demonstrated acetylcholinesterase (AChE) inhibition and antimicrobial properties, suggesting functional versatility of piperazine-linked tricyclic systems .
Core Structural Modifications
Compound 3 : 11-(4-Phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene
- Structural Highlights :
- Dioxa-thia-azatricyclo core replaces the sulfonyl-linked tricyclic system.
- Retains the phenylpiperazine moiety, often associated with CNS-targeting activity.
- Applications : Investigated for neurological disorders due to piperazine’s role in dopamine/serotonin receptor interactions .
Compound 4 : Ethyl 4-[(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate
- Key Differences :
- Triazolopyridazine core instead of azatricyclo.
- Ethyl benzoate substituent modulates electronic properties.
- Uniqueness : Demonstrates distinct bioactivity in bromodomain inhibition, highlighting the impact of core heterocycle variations .
Comparative Data Table
Research Findings and Implications
Substituent Impact :
Core Structure Influence :
- Azatricyclo systems (Target, Compound 1) favor rigid, three-dimensional binding to enzymes or receptors, whereas triazolopyridazine (Compound 4) enables planar interactions with DNA/proteins .
Synthetic Challenges :
- Multi-step syntheses (e.g., cyclization, sulfonylation) are common but require precise optimization to avoid side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
